molecular formula C24H23NO3S B14177670 1-(Benzenesulfonyl)-5,5-diphenylazepan-4-one CAS No. 922504-29-8

1-(Benzenesulfonyl)-5,5-diphenylazepan-4-one

Katalognummer: B14177670
CAS-Nummer: 922504-29-8
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: JAAHZOBXLBHSSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzenesulfonyl)-5,5-diphenylazepan-4-one is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a diphenylazepanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-5,5-diphenylazepan-4-one typically involves the reaction of benzenesulfonyl chloride with 5,5-diphenylazepan-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzenesulfonyl)-5,5-diphenylazepan-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzenesulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Benzenesulfonyl)-5,5-diphenylazepan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Benzenesulfonyl)-5,5-diphenylazepan-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The diphenylazepanone structure may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    Benzenesulfonyl chloride: A precursor used in the synthesis of 1-(Benzenesulfonyl)-5,5-diphenylazepan-4-one.

    Diphenylazepanone: The core structure of the compound.

    Sulfonamides: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity.

Uniqueness: this compound is unique due to its combination of a benzenesulfonyl group with a diphenylazepanone structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

922504-29-8

Molekularformel

C24H23NO3S

Molekulargewicht

405.5 g/mol

IUPAC-Name

1-(benzenesulfonyl)-5,5-diphenylazepan-4-one

InChI

InChI=1S/C24H23NO3S/c26-23-16-18-25(29(27,28)22-14-8-3-9-15-22)19-17-24(23,20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15H,16-19H2

InChI-Schlüssel

JAAHZOBXLBHSSJ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.